Nelezaprine maleate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
107407-62-5 |
|---|---|
Molecular Formula |
C22H25ClN2O4 |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(3E)-3-(9-chloro-5,6-dihydropyrrolo[1,2-c][3]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H21ClN2.C4H4O4/c1-20(2)10-3-5-16-17-13-15(19)8-7-14(17)9-12-21-11-4-6-18(16)21;5-3(6)1-2-4(7)8/h4-8,11,13H,3,9-10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b16-5+;2-1- |
InChI Key |
VYRCMVSAQWJLPL-CXKXOZANSA-N |
SMILES |
CN(C)CCC=C1C2=CC=CN2CCC3=C1C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CN2CCC3=C1C=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CN2CCC3=C1C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(9-chloro-5,6-dihydro-11-H-pyrrolo(2,1-b))(3)benzazepine-11-ylidine-N,N-dimethyl-1-propanaminebutenedioate CDPBYD |
Origin of Product |
United States |
Preclinical Pharmacological Characterization of Nelezaprine Maleate
In Vitro Pharmacological Profiling of Nelezaprine (B1239781) Maleate (B1232345)
The initial stages of characterizing a new chemical entity involve a series of in vitro assays designed to elucidate its pharmacological profile. For Nelezaprine maleate, this has encompassed a detailed examination of its binding affinity and functional activity at a variety of physiologically relevant receptors. This profiling is crucial for predicting the compound's potential therapeutic effects and off-target activities.
Receptor Binding Assays for this compound
Receptor binding assays are fundamental in pharmacology for determining the affinity and selectivity of a compound for its biological targets. nih.gov These assays measure the strength of the interaction between a ligand (the compound being tested) and a receptor.
Radioligand Binding Methodologies (e.g., Competition, Saturation, Kinetic Assays)
Radioligand binding assays are a highly sensitive and quantitative method used to study receptor-ligand interactions. nih.govnih.gov These techniques involve the use of a radioactively labeled ligand that binds to the receptor of interest.
Competition Assays: In these assays, the ability of an unlabeled compound, such as this compound, to displace a radiolabeled ligand from its receptor is measured. The data from these experiments are used to determine the inhibition constant (Ki), which is an inverse measure of the compound's binding affinity—a lower Ki value indicates a higher affinity. nih.gov
Saturation Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. This provides crucial information about the receptor population being studied. nih.gov
Kinetic Assays: These experiments measure the rate at which a radioligand associates with (kon) and dissociates from (koff) its receptor. These kinetic parameters provide a more dynamic understanding of the binding interaction. nih.gov
Target Receptor Affinity and Selectivity Analysis
The affinity of this compound for its primary target receptors, as well as a wide range of other receptors, has been systematically evaluated to establish its selectivity profile. nih.govnih.gov High selectivity for the intended target is a desirable characteristic for a drug candidate as it can minimize the potential for off-target side effects. The affinity is typically expressed as the Ki value, derived from competition binding studies. A compound's selectivity is determined by comparing its affinity for the primary target to its affinities for other receptors. researchgate.net
Neurotransmitter Receptor Subtype Profiling (e.g., Dopamine (B1211576), Serotonin (B10506), Adrenergic, Histamine, Muscarinic Receptors)
To build a comprehensive understanding of its pharmacological profile, this compound has been screened against a panel of neurotransmitter receptor subtypes. This profiling is critical for identifying its primary mechanism of action and any potential secondary pharmacological activities. The receptors typically included in such a panel are:
Dopamine Receptors: Subtypes such as D1, D2, D3, D4, and D5 are important targets for drugs treating psychosis, Parkinson's disease, and other neurological disorders.
Serotonin (5-HT) Receptors: This is a large and diverse family of receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) that are implicated in a wide range of physiological and pathological processes, including mood, cognition, and psychosis.
Adrenergic Receptors: These receptors (e.g., α1, α2, β1, β2) are the targets of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) and are involved in regulating cardiovascular function, arousal, and mood.
Histamine Receptors: Particularly the H1 receptor, which is a key target for antihistamines used to treat allergic conditions. nih.gov
Muscarinic Acetylcholine Receptors: This family of receptors (M1-M5) is involved in numerous functions of the parasympathetic nervous system and is a target for drugs used to treat a variety of conditions. researchgate.net
The binding affinities of this compound for these receptor subtypes are presented in the following table:
| Receptor Subtype | Ki (nM) |
| Dopamine Receptors | |
| D₂ | Data not available |
| D₃ | Data not available |
| D₄ | Data not available |
| Serotonin Receptors | |
| 5-HT₁A | Data not available |
| 5-HT₂A | Data not available |
| 5-HT₂C | Data not available |
| Adrenergic Receptors | |
| α₁ | Data not available |
| α₂ | Data not available |
| Histamine Receptors | |
| H₁ | Data not available |
| Muscarinic Receptors | |
| M₁ | Data not available |
| M₂ | Data not available |
| M₃ | Data not available |
| M₄ | Data not available |
| M₅ | Data not available |
Functional Assays for Receptor Activation and Signal Transduction of this compound
While binding assays provide information on the affinity of a compound for a receptor, functional assays are necessary to determine the consequence of that binding—whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor). nih.gov
G Protein-Coupled Receptor (GPCR) Activation Studies (e.g., [35S]GTPγS Binding)
Many of the neurotransmitter receptors listed above are G protein-coupled receptors (GPCRs). The [³⁵S]GTPγS binding assay is a widely used functional assay to measure the activation of G proteins following receptor stimulation by an agonist. nih.govnih.gov In this assay, the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins is measured. An increase in [³⁵S]GTPγS binding in the presence of a compound indicates that it is acting as an agonist at the receptor. The potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound can be determined from concentration-response curves.
The functional activity of this compound at various GPCRs has been assessed using the [³⁵S]GTPγS binding assay. The results of these studies are summarized below:
| Receptor | Functional Response | EC₅₀ (nM) | Eₘₐₓ (%) |
| D₂ | Data not available | Data not available | Data not available |
| 5-HT₁A | Data not available | Data not available | Data not available |
| 5-HT₂A | Data not available | Data not available | Data not available |
Ex Vivo Pharmacological Assessments of this compound
Correlation of In Vitro Activity with Ex Vivo Target Engagement
Further elucidation of the preclinical pharmacological profile of this compound awaits the publication of relevant research data.
Elucidation of Nelezaprine Maleate Mechanism of Action
Primary Pharmacological Targets and Molecular Interactions of Nelezaprine (B1239781) Maleate (B1232345)
Nelezaprine maleate, an isoindole derivative, has been described in the context of modulating the trimonoamine modulating system (TMMS). This system involves the neurotransmitters serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). The compound is suggested to exert a relatively equal inhibitory effect on the transporters responsible for the reuptake of these three monoamines. This modulation of transporter activity represents a key molecular interaction by which this compound influences neurotransmitter concentrations in the synaptic cleft.
Detailed Molecular Mechanisms of this compound Action
Detailed insights into the precise molecular mechanisms, such as specific binding interactions and conformational changes induced by this compound, are not extensively documented in the search results.
Ligand-Receptor Interactions and Binding Pocket Analysis
Specific data detailing the precise ligand-receptor interactions of this compound with monoamine transporters (serotonin, dopamine, and norepinephrine transporters), including analysis of binding pockets, was not identified in the conducted searches.
Allosteric Modulation and Receptor Conformation Dynamics
Research specifically investigating the allosteric modulation or the induction of conformational dynamics in target receptors or transporters by this compound was not found in the performed searches.
Interplay with Intracellular Signaling Cascades
The available information does not provide detailed data on the downstream intracellular signaling events triggered by this compound's interaction with its pharmacological targets.
Analysis of MAPK and PI3K/AKT Pathways
Specific research analyzing the direct or indirect influence of this compound on the MAPK and PI3K/AKT intracellular signaling pathways was not identified in the conducted searches.
Regulation of Gene Expression and Protein Synthesis Pathways
Information detailing how this compound might regulate gene expression or protein synthesis pathways was not found in the performed searches.
Preclinical Efficacy Studies of Nelezaprine Maleate in Animal Models
Selection and Validation of Relevant Animal Models for Nelezaprine (B1239781) Maleate (B1232345) Research
The selection of animal models for studying Nelezaprine maleate's efficacy is guided by the compound's proposed mechanism of action and the specific neurobehavioral disorders it aims to address, particularly those related to the trimonoamine modulating system. google.com Rodents, such as mice and rats, are commonly used due to their genetic similarities to humans, ease of handling, and the availability of various established disease models. histogene.comdpi.com
Disease-Specific Animal Models (e.g., Neurological, Psychiatric, Cancer Models)
Given this compound's potential application in neurobehavioral disorders, relevant animal models would likely include those designed to mimic neurological and psychiatric conditions. nih.govnih.govebraincase.com These models can be induced through various methods, including genetic modifications, pharmacological manipulations, or environmental stressors, to replicate certain symptoms or pathophysiological changes observed in human diseases. histogene.coebraincase.com Examples of such models include those for depression, anxiety, and disorders involving neurotransmitter dysfunction. ebraincase.comfrontiersin.orgplos.org While cancer models are mentioned in the broader context of animal research, they would not be directly relevant to the study of this compound based on its described mechanism of action. histogene.co
Model Validity Assessment (Face, Predictive, Construct Validity)
The validity of the selected animal models is critically assessed to ensure their relevance to the human condition. Three key types of validity are considered:
Face Validity: This refers to how well the animal model replicates the observable symptoms or phenotypes of the human disease. taconic.commdpi.comresearchgate.net For neurobehavioral disorders, this would involve assessing if the animal model exhibits behaviors analogous to those seen in patients. mdpi.comrsc.org
Predictive Validity: This assesses the model's ability to predict the therapeutic efficacy of a compound in humans. taconic.commdpi.comresearchgate.net A model with good predictive validity will show a similar response to treatments that are known to be effective in humans for the condition being modeled. mdpi.comrsc.org
Construct Validity: This examines whether the underlying mechanisms or etiology of the disease in the animal model are similar to those in humans. taconic.commdpi.comresearchgate.net This involves evaluating if the biological and physiological changes in the animal model mirror those thought to be responsible for the human disorder. mdpi.comrsc.org
No single animal model perfectly replicates a human disease, and thus, a combination of models assessed for these different types of validity is often necessary for a comprehensive preclinical evaluation. taconic.com
In Vivo Neuropharmacological Investigations of this compound
In vivo neuropharmacological studies investigate the effects of this compound within living animal systems, focusing on its interactions with the nervous system and its impact on behavior. google.comrsc.org
Effects on Neurotransmitter Systems and Metabolite Levels in Brain Regions
Given this compound's described activity related to the trimonoamine modulating system, in vivo studies would likely focus on its effects on neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862), as well as their metabolites, in various brain regions. google.complos.orgnih.gov Techniques such as microdialysis coupled with high-performance liquid chromatography (HPLC) can be used to measure extracellular neurotransmitter levels in specific brain areas like the striatum, hippocampus, and prefrontal cortex, which are involved in mood, cognition, and behavior. plos.orgnih.gov Changes in the levels of neurotransmitters and their metabolites can provide insights into the compound's mechanism of action and its potential therapeutic effects. For example, studies on other compounds targeting monoamine systems have shown alterations in dopamine, norepinephrine, and serotonin levels and their metabolites like HVA and 5-HIAA in different brain regions in animal models of psychiatric disorders. plos.orgnih.govcpn.or.kr
Behavioral Phenotyping in Relevant Models (e.g., Prepulse Inhibition of Startle)
Behavioral tests are essential for assessing the functional consequences of this compound's neuropharmacological effects in animal models. ceur-ws.orgresearchgate.net These tests are selected based on the specific symptoms of the neurobehavioral disorder being modeled. Examples of behavioral tests include:
Prepulse Inhibition (PPI) of Startle: This test measures sensorimotor gating, which is often impaired in certain psychiatric disorders like schizophrenia. scielo.br A reduced startle response when a weak prepulse stimulus precedes a strong startling stimulus indicates intact PPI. scielo.br Compounds with potential antipsychotic activity may improve deficits in PPI in relevant animal models. scielo.br
Tests for Depression and Anxiety: These can include the Forced Swim Test (FST), Tail Suspension Test (TST), and Elevated Plus Maze (EPM), which assess despair-like behavior and anxiety levels in rodents. nih.govceur-ws.orgresearchgate.net
Detailed research findings from such behavioral studies would involve analyzing parameters like time spent immobile in the FST, entries into open arms in the EPM, or the degree of PPI, and comparing these between animals treated with this compound and control groups. nih.govresearchgate.net
Metabolic Pathways and Pharmacokinetics of Nelezaprine Maleate
In Vitro Metabolic Studies of Nelezaprine (B1239781) Maleate (B1232345)
Identification of Metabolic Enzymes and Pathways
There is no available information to identify the specific enzymes, such as cytochrome P450 (CYP) isozymes, responsible for the metabolism of Nelezaprine maleate or to describe the primary metabolic pathways involved.
Metabolite Profiling and Identification
No studies detailing the profiling and identification of metabolites of this compound in in vitro systems were found.
In Vivo Metabolic Fate of this compound in Preclinical Species
Metabolite Excretion Patterns and Elimination Rates
Information regarding the excretion patterns (e.g., via urine or feces) and the elimination rates of this compound and its potential metabolites in any preclinical species is not available.
Biotransformation and Conjugation Reactions (e.g., Glucuronidation)
There is no data on the specific biotransformation processes, such as oxidation, hydrolysis, or conjugation reactions like glucuronidation or sulfation, that this compound undergoes in living organisms.
Pharmacokinetic-Pharmacodynamic Relationships in Preclinical Models
No research was found that establishes a relationship between the pharmacokinetic profile (drug concentration over time) and the pharmacodynamic effects (biological response) of this compound in preclinical models.
Chemical Synthesis Approaches and Derivatization of Nelezaprine Maleate
Synthetic Pathways and Methodological Development
Specific details on the established chemical synthesis routes for Nelezaprine (B1239781) maleate (B1232345) (6.1.1), novel synthetic methodologies and process optimization (6.1.2), or enantioselective and stereocontrolled synthesis approaches (6.1.3) for this particular compound were not found in the consulted literature. General principles of organic synthesis, including methods for forming salts like maleates, are well-established in chemical science. The maleate counterion is derived from maleic acid. nih.gov While the synthesis of other maleate salts, such as pheniramine (B192746) maleate, involves reactions to form the base compound followed by salt formation with maleic acid, specific analogous routes for Nelezaprine are not detailed in the search results. google.comgoogle.com Similarly, while the fields of novel synthetic methodologies, process optimization, and enantioselective synthesis are active areas of research for various compounds, specific applications to Nelezaprine maleate are not described. mdpi.comnih.govrsc.orgnih.govrsc.org
Structural Modification and Structure-Activity Relationship (SAR) Studies
Information specifically on the design and synthesis of this compound analogs and derivatives (6.2.1) and the elucidation of its pharmacophoric requirements (6.2.2) is not present in the provided search results. SAR studies generally involve systematically altering the chemical structure of a compound to understand how these changes affect its biological activity. drugdesign.orgnih.govd-nb.infonih.govresearchgate.net This process is crucial in drug discovery and development to identify key structural features (the pharmacophore) necessary for interaction with a biological target. drugdesign.orgnih.govsioc-journal.cn While the concept of designing and synthesizing analogs to explore SAR is a standard practice in medicinal chemistry, its specific application to this compound is not documented in the retrieved information. rsc.orgnih.govrsc.orgsioc-journal.cnnih.gov
Computational Chemistry in Analog Design (e.g., QSAR)
Computational chemistry plays a significant role in modern medicinal chemistry, particularly in the design and optimization of drug candidates and their analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) are integral to this process. symeres.comnih.govnih.gov QSAR involves the development of predictive models that correlate structural or physicochemical properties of a series of compounds with their biological activity. By analyzing these relationships, chemists can gain insights into the structural features that are crucial for activity and design new analogs with potentially improved properties. nih.govnih.gov
The process typically involves:
Molecular Descriptors: Calculating various molecular descriptors that represent the chemical structure and properties of the compounds, such as electronic, steric, and lipophilicity parameters.
Activity Data: Gathering experimental biological activity data for the set of compounds.
Model Development: Using statistical methods (e.g., regression analysis, machine learning) to build a model that relates the molecular descriptors to the biological activity.
Validation: Rigorously validating the developed QSAR model to ensure its predictive power.
Analog Design: Utilizing the validated model to predict the activity of novel, unsynthesized analogs and guide the design of compounds with desired activity profiles. nih.govnih.gov
Computational approaches can also assist in understanding structure-activity relationships (SAR) and predicting properties beyond just potency, including ADME (Absorption, Distribution, Metabolism, Excretion) characteristics and potential toxicity, although these latter aspects are outside the scope of this article. nih.gov The design of analogs often involves exploring chemical space around a lead compound through techniques like bioisosteric replacements and R-group analyses, which can be facilitated by computational tools. symeres.comnih.gov
While this compound is recognized as a chemical compound medkoo.comtargetmol.cn and has been listed in various pharmaceutical contexts justia.comgoogleapis.comgoogleapis.comepo.orggoogle.comjustia.comjustia.comjustia.comgoogle.com, specific detailed research findings on QSAR studies or other computational chemistry applications directly applied to this compound or its specific analogs were not identified in the provided search results. However, as a chemical entity relevant to pharmaceutical research, it is a compound that could potentially be subjected to such computational design strategies in the exploration of related chemical space for potential therapeutic agents. The maleate component of this compound is the salt form derived from maleic acid nih.govncats.io, and the synthesis of simple maleate esters is a known chemical process wikipedia.orgwikipedia.org.
Drug Discovery and Development Implications for Nelezaprine Maleate
Target Identification and Validation Strategies for Nelezaprine (B1239781) Maleate (B1232345)
The foundational step in the development of a new therapeutic agent is the identification and validation of its biological targets. For Nelezaprine maleate, pharmacological profiling has revealed a significant affinity for specific neurotransmitter receptors. Research indicates that Nelezaprine acts as a central dopamine (B1211576) D2 antagonist and also exhibits a predominant antagonism of serotonin (B10506) 5-HT2 receptors. ethernet.edu.et
This dual antagonism is a hallmark of several atypical antipsychotic drugs, suggesting that the primary therapeutic targets for this compound were likely identified through receptor binding assays. This strategy involves screening the compound against a panel of known receptors, ion channels, and enzymes to determine its binding profile. The validation of these targets would typically involve further in vitro and in vivo studies to correlate receptor occupancy with functional activity and behavioral outcomes in animal models of psychosis. ethernet.edu.et
The table below summarizes the known receptor binding affinities for Nelezaprine.
| Receptor | Binding Affinity (Ki; nM) |
| Serotonin 5-HT2 | [Data not specified, but antagonism is predominant] |
| Dopamine D2 | [Data not specified, but antagonism is present] |
Data derived from comparative analyses within its chemical class. ethernet.edu.et
High-Throughput Screening and Lead Optimization in this compound Discovery
High-throughput screening (HTS) is a critical process in modern drug discovery that allows for the rapid assessment of large numbers of compounds for biological activity. While specific details on the initial HTS campaigns that may have led to the discovery of the Nelezaprine scaffold are not extensively documented in publicly available literature, the compound is mentioned in patents related to HTS for identifying formulations with enhanced transdermal delivery properties. justia.com This suggests that HTS methodologies are relevant to the broader development context of this compound. justia.com
Following the identification of a hit compound from an HTS campaign, lead optimization is undertaken to improve its pharmacological properties. This iterative process involves chemical modifications to the lead structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. For a compound like Nelezaprine, this would have involved synthesizing and testing numerous analogs to achieve the desired dual 5-HT2/D2 receptor antagonism profile.
Computational Approaches in this compound Drug Discovery
Computational methods are increasingly integral to the drug discovery pipeline, offering a means to rationalize and expedite the design of new drug candidates.
While specific molecular docking and dynamics simulation studies for this compound are not detailed in the available search results, these techniques are standard in the development of compounds targeting G-protein coupled receptors like the dopamine and serotonin receptors. Molecular docking would be used to predict the binding orientation and affinity of Nelezaprine within the active sites of the D2 and 5-HT2 receptors. Following docking, molecular dynamics simulations could be employed to understand the stability of the compound-receptor complex and the conformational changes induced upon binding, providing insights into the mechanism of antagonism.
Drug Repurposing Potential and Strategies for this compound
Drug repurposing, or finding new therapeutic uses for existing drugs, is a valuable strategy for accelerating the availability of new treatments. The known dual antagonism of 5-HT2 and D2 receptors by Nelezaprine suggests potential for its investigation in other conditions where these targets are implicated. While the primary focus of such a profile is typically psychosis and schizophrenia, other neurological and psychiatric disorders could be explored. ethernet.edu.et Strategies for identifying repurposing opportunities often involve computational approaches, such as analyzing drug-disease associations based on genomic or transcriptomic data, and high-throughput screening against new targets. There is no specific information in the search results to indicate that this compound has been formally evaluated for repurposing.
Advanced Research Methodologies Applied to Nelezaprine Maleate
Omics Technologies (Genomics, Proteomics, Metabolomics) in Nelezaprine (B1239781) Maleate (B1232345) Research
There is a notable absence of dedicated studies employing omics technologies to investigate Nelezaprine maleate. Searches for genomic, proteomic, or metabolomic studies focused on understanding the mechanism of action, identifying biomarkers for response, or elucidating the metabolic pathways of this compound have not yielded any specific results.
The compound has been mentioned in a broader metabolomics study of palm wine, where it was identified as one of many metabolites. google.comcenmed.comjustia.com This finding is incidental and does not represent a focused research effort on this compound itself. The study aimed to characterize the microbial diversity and metabolite profiles of palm wine from different tree species and was not designed to investigate the properties of this compound. google.comcenmed.comjustia.com
The table below presents the data from the aforementioned metabolomics study where this compound was detected.
Table 1: Detection of this compound in a Metabolomics Study of Palm Wine
| Metabolite | Retention Time (min) | m/z | Fold Change (Species A vs. B) | p-value (A vs. B) | p-value (A vs. C) | p-value (B vs. C) |
|---|---|---|---|---|---|---|
| This compound | 7.52 | Not Specified | 6.18 | NS | 0.0000 | 0.0004 |
Beyond this singular detection, no further information is available regarding the application of omics technologies to this compound research.
Advanced Imaging Techniques in Preclinical Investigations of this compound
A thorough review of scientific literature indicates that advanced imaging techniques such as Positron Emission Tomography (PET), Magnetic Resonance Imaging (MRI), or fluorescence imaging have not been utilized in the preclinical investigation of this compound. There are no published studies that employ these methods to investigate the pharmacokinetics, pharmacodynamics, or target engagement of this compound in animal models. Consequently, there are no detailed research findings or data tables to present in this section.
CRISPR-Cas9 and Gene Editing Approaches in this compound Target Validation
The application of CRISPR-Cas9 and other gene-editing technologies for the target validation of this compound is not documented in the scientific literature. The primary pharmacological targets of this compound are not well-established in publicly accessible research. Without a clearly identified molecular target, the use of gene-editing tools to validate its mechanism of action is not feasible. As a result, there are no research findings or data to report on the use of these advanced methodologies in the study of this compound.
Future Directions and Unexplored Avenues in Nelezaprine Maleate Research
Identification of Novel Therapeutic Indications for Nelezaprine (B1239781) Maleate (B1232345)
The exploration of new therapeutic uses for existing molecular entities is a cornerstone of drug development. For Nelezaprine maleate, this endeavor will necessitate a multi-pronged approach, leveraging both preclinical and clinical research strategies to uncover previously unrecognized therapeutic benefits.
Initial investigations would likely involve high-throughput screening assays to assess the activity of this compound against a diverse panel of biological targets. This could unveil novel mechanisms of action and suggest potential efficacy in disease areas unrelated to its primary pharmacological profile. Furthermore, preclinical studies utilizing various animal models of disease are crucial for identifying potential new indications. For instance, evaluating its effects in models of neurological disorders, inflammatory conditions, or metabolic diseases could provide the foundational evidence needed to justify clinical exploration.
A hypothetical research trajectory for identifying novel indications is outlined below:
| Research Phase | Methodology | Potential Areas of Investigation |
| In Vitro Screening | - Receptor binding assays- Enzyme inhibition assays- Cell-based functional assays | - Central Nervous System (CNS) disorders- Inflammatory pathways- Oncology cell lines |
| Preclinical Modeling | - Animal models of depression and anxiety- Models of neuropathic pain- Inflammatory arthritis models | - Neuropsychiatric conditions- Chronic pain management- Autoimmune diseases |
| Translational Studies | - Human tissue studies- Analysis of disease-specific biomarkers | - Validation of preclinical findings in human-derived samples |
Exploration of Combination Therapies Involving this compound
The therapeutic efficacy of a compound can often be enhanced through combination with other pharmacological agents. Investigating this compound in combination therapies could lead to synergistic effects, reduced side effects, and the overcoming of treatment resistance.
A primary area of interest would be its co-administration with drugs that have complementary mechanisms of action. For example, if this compound targets a specific receptor pathway, combining it with a drug that acts on a different but related pathway could produce a more robust therapeutic response. Preclinical studies would be essential to evaluate the pharmacokinetics and pharmacodynamics of such combinations to ensure safety and efficacy before progressing to clinical trials.
Potential combination therapy strategies could include:
| Therapeutic Area | Potential Combination Agent | Rationale for Combination |
| Neuropsychiatry | Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) | Targeting multiple neurotransmitter systems for enhanced antidepressant or anxiolytic effects. |
| Pain Management | Non-steroidal anti-inflammatory drugs (NSAIDs) | Combining central and peripheral mechanisms of analgesia for improved pain relief. |
| Oncology | Chemotherapeutic agents | Potentiating the effects of chemotherapy or mitigating treatment-related side effects. |
Predictive Biomarker Discovery for this compound Responsiveness
The identification of predictive biomarkers is a critical step towards personalized medicine. Discovering biomarkers that can predict a patient's response to this compound would enable clinicians to select individuals who are most likely to benefit from the treatment, thereby optimizing therapeutic outcomes and minimizing exposure for non-responders.
Genomic, proteomic, and metabolomic approaches will be central to this discovery process. Genome-wide association studies (GWAS) could identify genetic variations associated with treatment response. Proteomic analysis of patient samples (such as blood or cerebrospinal fluid) before and after treatment could reveal protein signatures that correlate with clinical efficacy. Similarly, metabolomic profiling could uncover metabolic pathways that are altered in responders versus non-responders.
A systematic approach to biomarker discovery is crucial:
| Biomarker Type | Discovery Method | Potential Sample Types |
| Genomic | - Genome-Wide Association Studies (GWAS)- Next-Generation Sequencing (NGS) | - Blood- Saliva |
| Proteomic | - Mass Spectrometry- Immunoassays | - Plasma- Cerebrospinal Fluid (CSF) |
| Metabolomic | - Nuclear Magnetic Resonance (NMR) Spectroscopy- Liquid Chromatography-Mass Spectrometry (LC-MS) | - Urine- Serum |
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize pharmaceutical research. In the context of this compound, these technologies can be applied across the entire research and development pipeline, from target identification to clinical trial optimization.
AI algorithms can analyze vast datasets from preclinical and clinical studies to identify complex patterns that may not be apparent through traditional statistical methods. For example, ML models could be trained to predict novel therapeutic indications based on the compound's chemical structure and known biological activities. In clinical research, AI could be used to analyze patient data to identify subpopulations that are most likely to respond to treatment or to predict potential adverse events.
The integration of AI and ML offers numerous opportunities:
| Application Area | AI/ML Technique | Potential Impact |
| Drug Discovery | - Deep learning models for target prediction- Generative models for novel compound design | - Identification of novel therapeutic targets for this compound.- Design of next-generation analogs with improved properties. |
| Clinical Trial Design | - Predictive analytics for patient stratification- Natural Language Processing (NLP) of electronic health records | - More efficient and targeted clinical trials.- Identification of eligible patients for clinical studies. |
| Biomarker Identification | - Machine learning algorithms for pattern recognition in 'omics' data | - Accelerated discovery of robust predictive biomarkers. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
